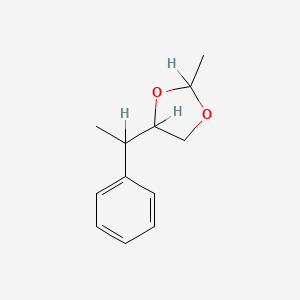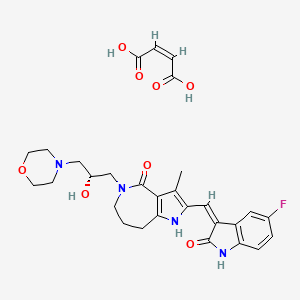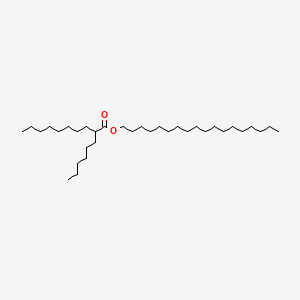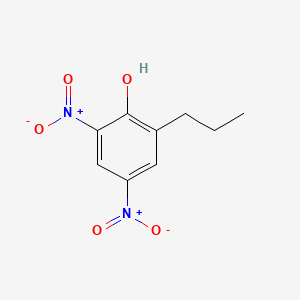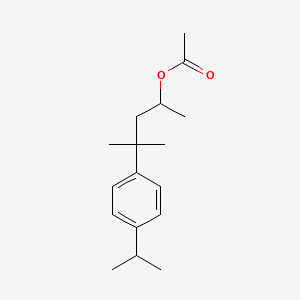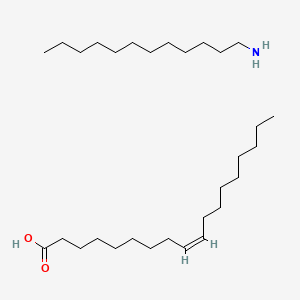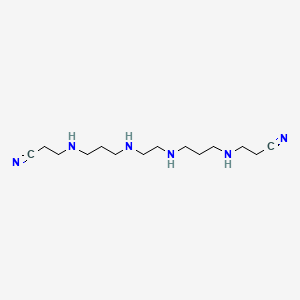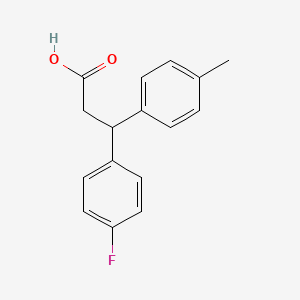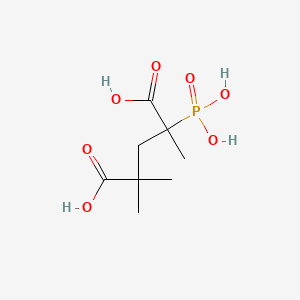
4',5-Dichloro-2-hydroxychalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,5-Dichloro-2-hydroxychalcone is a chalcone derivative, which is a type of aromatic ketone. Chalcones are known for their diverse biological activities and are considered important intermediates in the synthesis of various pharmacologically active compounds. The structure of 4’,5-Dichloro-2-hydroxychalcone consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, with chlorine atoms at the 4’ and 5 positions and a hydroxyl group at the 2 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for synthesizing chalcones, including 4’,5-Dichloro-2-hydroxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl methyl ketone in the presence of a base, typically an alcoholic alkali such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures.
For 4’,5-Dichloro-2-hydroxychalcone, the specific reactants would be 4-chlorobenzaldehyde and 2-hydroxy-5-chloroacetophenone. The reaction proceeds as follows:
- Dissolve 4-chlorobenzaldehyde and 2-hydroxy-5-chloroacetophenone in ethanol.
- Add a catalytic amount of sodium hydroxide to the mixture.
- Stir the reaction mixture at room temperature for several hours.
- The product precipitates out of the solution and can be collected by filtration.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of 4’,5-Dichloro-2-hydroxychalcone follows similar principles but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is typically purified using industrial-scale recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4’,5-Dichloro-2-hydroxychalcone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The α,β-unsaturated carbonyl system can be reduced to form a saturated ketone.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: 4’,5-Dichloro-2-hydroxybenzophenone or 4’,5-Dichloro-2-hydroxybenzoic acid.
Reduction: 4’,5-Dichloro-2-hydroxy-1,3-diphenylpropan-1-one.
Substitution: 4’,5-Diamino-2-hydroxychalcone or 4’,5-Dithiol-2-hydroxychalcone.
Wissenschaftliche Forschungsanwendungen
4’,5-Dichloro-2-hydroxychalcone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and other chalcone derivatives.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has shown potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 4’,5-Dichloro-2-hydroxychalcone involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular proteins, affecting signal transduction pathways and leading to altered cellular functions. The presence of the chlorine atoms and the hydroxyl group enhances its binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-hydroxychalcone
- 5-Chloro-2-hydroxychalcone
- 3,2’-Dihydroxychalcone
Comparison
4’,5-Dichloro-2-hydroxychalcone is unique due to the presence of two chlorine atoms at the 4’ and 5 positions, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds with only one chlorine atom or different substitution patterns, 4’,5-Dichloro-2-hydroxychalcone exhibits enhanced antimicrobial and anticancer properties. The dual chlorine substitution also affects its solubility and stability, making it a valuable compound for specific applications in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
93942-33-7 |
|---|---|
Molekularformel |
C15H10Cl2O2 |
Molekulargewicht |
293.1 g/mol |
IUPAC-Name |
(E)-3-(5-chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-4-1-10(2-5-12)14(18)7-3-11-9-13(17)6-8-15(11)19/h1-9,19H/b7-3+ |
InChI-Schlüssel |
FDICQHLLNKLPEY-XVNBXDOJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=CC(=C2)Cl)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=CC(=C2)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


